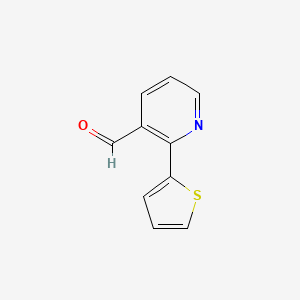

2-(Thiophen-2-yl)nicotinaldehyde

Overview

Description

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is a two-step process. In this two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)nicotinaldehyde is based on structures generated from information available in ECHA’s databases . The crystal packing of I is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The compound exhibited moderate antioxidant activity .Scientific Research Applications

Fungicidal Activity

This compound serves as a significant lead for the synthesis of fungicides. Derivatives of 2-(Thiophen-2-yl)nicotinaldehyde have shown promising results in controlling fungal growth, which can be further optimized for enhanced efficacy .

Anticancer Agents

Thiophene derivatives are utilized as raw materials in the synthesis of anticancer agents. The structural attributes of thiophene allow for the development of compounds with potential therapeutic effects against cancer .

Anti-atherosclerotic Agents

The compound’s derivatives are also used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening and narrowing of arteries due to plaque buildup .

Metal Complexing Agents

These derivatives act as metal complexing agents, which have various applications, including but not limited to, medicinal chemistry and materials science .

Insecticide Development

The structural framework of thiophene is advantageous in developing insecticides, contributing to pest control in agricultural practices .

PI3Kα/mTOR Dual Inhibitors

In cancer research, 2-(Thiophen-2-yl)nicotinaldehyde derivatives have been used to develop novel PI3Kα/mTOR dual inhibitors, which are crucial in targeted cancer therapies .

Mechanism of Action

Safety and Hazards

The safety and hazards of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The hazard classification and labelling section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

properties

IUPAC Name |

2-thiophen-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLVFHRLCUOECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)